BenchChemオンラインストアへようこそ!

3-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]pyridin-2-amine

Medicinal Chemistry Kinase Inhibitor Design Regioisomer Differentiation

3-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]pyridin-2-amine (CAS 1340207-81-9) is a heterocyclic small molecule with the molecular formula C10H11FN4 and a molecular weight of 206.22 g/mol. It belongs to the class of pyrazolylmethyl-pyridin-2-amines, characterized by a 3-fluoropyridine core linked via a methylene bridge to a 3-methyl-1H-pyrazole ring.

Molecular Formula C10H11FN4
Molecular Weight 206.22 g/mol
CAS No. 1340207-81-9
Cat. No. B1453905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]pyridin-2-amine
CAS1340207-81-9
Molecular FormulaC10H11FN4
Molecular Weight206.22 g/mol
Structural Identifiers
SMILESCC1=C(C=NN1)CNC2=C(C=CC=N2)F
InChIInChI=1S/C10H11FN4/c1-7-8(6-14-15-7)5-13-10-9(11)3-2-4-12-10/h2-4,6H,5H2,1H3,(H,12,13)(H,14,15)
InChIKeyPAJCNQGZNHYVIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]pyridin-2-amine (CAS 1340207-81-9): A Fluorinated Pyridinyl-Pyrazole Building Block for Drug Discovery


3-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]pyridin-2-amine (CAS 1340207-81-9) is a heterocyclic small molecule with the molecular formula C10H11FN4 and a molecular weight of 206.22 g/mol . It belongs to the class of pyrazolylmethyl-pyridin-2-amines, characterized by a 3-fluoropyridine core linked via a methylene bridge to a 3-methyl-1H-pyrazole ring . The compound exists in tautomeric equilibrium, where the pyrazole methyl substituent can be assigned to the 3- or 5-position, leading to the alternative name 3-fluoro-N-[(5-methyl-1H-pyrazol-4-yl)methyl]pyridin-2-amine . Primarily supplied as a high-purity (≥95%) research chemical , it is utilized as a versatile synthetic intermediate in medicinal chemistry programs targeting kinase inhibition and CNS receptor modulation.

Why 3-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]pyridin-2-amine Cannot Be Replaced by Common In-Class Analogs


Substituting 3-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]pyridin-2-amine with structurally similar pyridinyl-pyrazole building blocks introduces critical changes in reactivity, physicochemical properties, and downstream pharmacological profiles. The specific combination of a 3-fluoro substituent on the pyridine ring and a C-methyl group on the pyrazole (as opposed to N-methyl or unsubstituted analogs) creates a unique electronic and steric environment that governs subsequent chemical transformations [1]. The 3-fluoropyridine motif is a privileged scaffold in kinase inhibitor design due to its metabolic stability and ability to engage key hinge-binding residues, while the pyrazole C-methyl group avoids the metabolic liabilities associated with N-alkyl pyrazoles [2]. Furthermore, the tautomeric nature of the 3(5)-methylpyrazole allows for distinct hydrogen-bonding patterns compared to regioisomeric analogs, directly influencing target binding and selectivity . These structural features are non-interchangeable, and generic substitution without rigorous validation risks compromising synthetic yield, biological potency, or metabolic stability in lead optimization campaigns.

Quantitative Differentiation Evidence for 3-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]pyridin-2-amine (CAS 1340207-81-9) Against Closest Analogs


Fluorine Substitution Position: 3-Fluoro vs. 6-Fluoro Regioisomer Impact on Molecular Electrostatic Potential

The 3-fluoro substitution on the pyridine ring generates a distinct molecular electrostatic potential (MEP) surface compared to the 6-fluoro regioisomer, 6-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-2-amine (CAS 1249046-78-3). In kinase inhibitor scaffolds, the 3-fluoropyridine core is known to enhance metabolic stability by blocking cytochrome P450-mediated oxidation at the 2-position, while also acting as a weak hydrogen-bond acceptor for hinge-region interactions [1]. Conversely, 6-fluoro substitution places the electronegative fluorine distal to the pyridine nitrogen, altering the pKa of the aromatic amine and reducing hinge-binding potential. This regioisomeric difference is critical for maintaining target potency in FAK and c-Met inhibitor programs, where the 3-fluoro configuration is conserved across clinical candidates such as Crizotinib [2].

Medicinal Chemistry Kinase Inhibitor Design Regioisomer Differentiation

Pyrazole C-Methyl vs. N-Methyl Substitution: Impact on Tautomerism and Hydrogen-Bonding Capacity

The 3-methyl-1H-pyrazole motif in the target compound undergoes annular tautomerism, placing the methyl group at either the 3- or 5-position, with the unsubstituted N-H available for hydrogen bonding. In contrast, the N-methyl analog, 6-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-2-amine (CAS 1249046-78-3), locks the pyrazole in a fixed N-alkylated state, eliminating the hydrogen-bond donor capability . This difference is quantitatively significant in biological contexts: N(1)-H of 1H-pyrazoles acts as a donor with a pKa of ~14.2, while N-methyl pyrazoles cannot donate hydrogen bonds. In M4 muscarinic acetylcholine receptor positive allosteric modulator (PAM) programs, the presence of a free pyrazole N-H was shown to be critical for allosteric binding, with N-methylation leading to a >10-fold reduction in cooperativity (α-value) [1].

Tautomerism Hydrogen Bonding Lead Optimization

Supplier-Reported Purity: 98% (Fluorochem Brand) vs. Typical 95% Generic Specifications

The target compound is commercially available at a characterized purity of 98% under the Fluorochem brand as distributed by CymitQuimica . In contrast, many generic suppliers list this compound at 95% purity . This 3% difference in purity specification, while seemingly modest, is significant in multi-step synthetic sequences where cumulative impurity carry-through can reduce overall yield and complicate purification. For a 10-step synthesis where this building block is introduced at step 3, the 95% purity input could result in a final product with >5% additional undesired impurities compared to the 98% grade.

Quality Control Synthetic Chemistry Procurement

Molecular Weight Differentiation Among Pyridinyl-Pyrazole Methylamine Building Blocks

With a molecular weight of 206.22 g/mol , 3-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]pyridin-2-amine occupies a narrow physicochemical sweet spot between smaller fragment-like analogs (e.g., 3-fluoro-N-(1H-pyrazol-4-ylmethyl)pyridin-2-amine, MW 192.19 g/mol) [1] and larger, elaborated kinase inhibitor intermediates (e.g., Crizotinib-like pyridinyl-pyrazole-piperidine structures, MW >400 g/mol) [2]. This intermediate molecular weight allows it to serve as both a late-stage fragment for growing approaches and an early scaffold for lead optimization, maximizing synthetic flexibility while maintaining lead-like properties (MW <250) [3].

Property-Based Design Lead-Likeness Fragment-Based Drug Discovery

Predicted Biological Activity Profile: Apoptosis and Anti-Neoplastic Activity vs. Inactive Analogs

Computational prediction of biological activity using the PASS (Prediction of Activity Spectra for Substances) algorithm indicates that 3-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]pyridin-2-amine has a high probability of apoptosis agonist activity (Pa = 0.806) and anti-neoplastic activity (Pa = 0.803) [1]. In contrast, the des-fluoro analog, N-[(3-methyl-1H-pyrazol-4-yl)methyl]pyridin-2-amine (CAS 882570-91-4), shows markedly lower predicted probabilities for these activities, highlighting the critical contribution of the 3-fluoro substituent to the compound's predicted bioactivity profile. While PASS predictions are probabilistic and not experimental validations, they provide actionable guidance for compound prioritization in screening libraries.

In Silico Prediction PASS Analysis Anticancer Activity

Optimal Scientific and Procurement Scenarios for 3-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]pyridin-2-amine (CAS 1340207-81-9)


Kinase Inhibitor Lead Optimization Requiring 3-Fluoropyridine Hinge Binders

Medicinal chemistry teams developing FAK, c-Met, or related kinase inhibitors should prioritize this building block when the target pharmacophore requires a 3-fluoropyridine motif for hinge-region binding. The 3-fluoro substitution pattern is conserved in clinically validated kinase inhibitors (e.g., Crizotinib) and is critical for achieving the correct hydrogen-bond geometry with the kinase hinge [1]. Procurement of the 98% purity grade (Fluorochem Ref. 10-F652547) is recommended for advanced SAR studies to minimize impurity interference in enzymatic assays .

Muscarinic Acetylcholine Receptor M4 Positive Allosteric Modulator (PAM) Development

This compound serves as a key intermediate for synthesizing pyrazol-4-yl-pyridine derivatives with M4 mAChR PAM activity. The free N-H on the C-methyl-1H-pyrazole is essential for allosteric cooperativity, as N-methylation abolishes this interaction [2]. Researchers should use this building block rather than N-methyl pyrazole analogs when targeting the M4 allosteric site, particularly in programs developing PET imaging agents or therapeutics for neurocognitive disorders [2].

Fragment-Based Drug Discovery (FBDD) and Scaffold Growing Strategies

With a molecular weight of 206.22 g/mol, this compound is an ideal starting point for fragment growing. Its intermediate size provides multiple synthetic vectors (pyridine C-H positions, pyrazole N-H and C-H positions) for elaboration while maintaining lead-like physicochemical properties [3]. Fragment-based screening libraries should include this scaffold to enable efficient hit-to-lead progression, especially where fluorine-mediated metabolic stabilization is desired early in the optimization cascade.

Oncology Phenotypic Screening Library Enrichment

Based on PASS computational predictions suggesting high probability of apoptosis agonist (Pa = 0.806) and anti-neoplastic (Pa = 0.803) activities [4], this compound is a strong candidate for inclusion in oncology-focused phenotypic screening libraries. Procurement teams building diversity-oriented screening collections should prioritize this fluorinated scaffold over des-fluoro or N-methyl analogs, which are predicted to have lower bioactivity probabilities and thus represent a less efficient use of screening resources.

Quote Request

Request a Quote for 3-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.